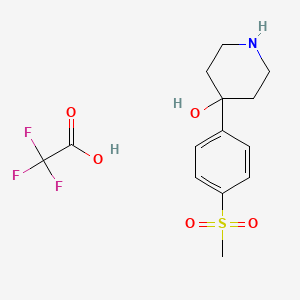

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate

Description

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate is a synthetic organic compound featuring a piperidin-4-ol core substituted at the 4-position with a 4-methanesulfonylphenyl group and paired with a trifluoroacetate counterion. The methanesulfonyl (SO₂CH₃) group on the phenyl ring and the trifluoroacetate salt likely enhance solubility and stability.

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)piperidin-4-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S.C2HF3O2/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;3-2(4,5)1(6)7/h2-5,13-14H,6-9H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUBQOPNUMYERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zinc-Mediated Cyclization

The Jackson group’s organozinc methodology provides a foundational route for piperidine synthesis. Starting from serine-derived iodides (e.g., 104 ), zinc insertion generates organozinc intermediates capable of coupling with electrophiles. For example, reaction with propenoyl chloride yields 4-oxo-piperidine derivatives (e.g., 86 ). Adapting this approach, the methanesulfonylphenyl group could be introduced via a Suzuki-Miyaura coupling at an intermediate stage. Subsequent reduction of the ketone to the alcohol (e.g., using NaBH4) would furnish the hydroxyl group.

Key Conditions :

Palladium-Catalyzed Allylic Amination

Desmaële’s palladium-catalyzed allylic amination (Scheme 3,) offers an alternative route. Starting from acetal 15 , sequential allylation and cyclization with benzylamine yield piperidine 25a . Substituting benzylamine with a methanesulfonylphenyl-containing amine could directly incorporate the aryl group. Deprotection (e.g., hydrogenolysis) and hydroxylation via oxidation would complete the core structure.

Challenges :

-

Steric hindrance from the methanesulfonyl group may reduce amination efficiency.

-

Requires regioselective oxidation to install the hydroxyl group.

Hydrogenation-Based Routes

Reductive Amination of Ketones

A patent method for 4-(4-chlorophenyl)piperidin-4-ol synthesis (CAS 39512-49-7) involves hydrogenolysis of a benzyl-protected precursor. Analogously, 1-benzyl-4-(4-methanesulfonylphenyl)-4-piperidinol could undergo hydrogenation over Pd/C (750 Torr H2, 25°C, 24 h) to remove the benzyl group. Subsequent treatment with trifluoroacetic acid (TFA) would yield the trifluoroacetate salt.

Optimization Insights :

Ring-Closing Metathesis (RCM)

Blechert’s RCM strategy (Scheme 13,) converts allylglycine derivatives (e.g., 80 ) into pipecolates via cross-metathesis with methyl vinyl ketone. Hydrogenation then induces cyclization to cis-pipecolate 83 . Incorporating a methanesulfonylphenyl group at the ketone stage (e.g., using methanesulfonylphenyl vinyl ketone) could deliver the target scaffold.

Advantages :

Functionalization of Preformed Piperidines

Electrophilic Sulfonation

Direct sulfonation of 4-phenylpiperidin-4-ol with methanesulfonyl chloride in the presence of AlCl3 could introduce the methanesulfonyl group. However, this method risks over-sulfonation and requires precise stoichiometry.

Alternative :

Oxidation of Thioether Intermediates

A thioether-containing piperidine (e.g., 40 in Scheme 6,) can be oxidized to the sulfone using H2O2 or mCPBA. Starting from a 4-mercaptophenyl-piperidine, oxidation would yield the methanesulfonyl group.

Conditions :

Trifluoroacetate Salt Formation

The final step involves treating the free base 4-(4-methanesulfonylphenyl)-piperidin-4-ol with TFA in a polar solvent (e.g., DCM or EtOAc). Crystallization or solvent evaporation yields the trifluoroacetate salt.

Purification :

-

Recrystallization from ethyl acetate/toluene mixtures enhances purity.

-

HPLC monitoring (C18 column, 0.1% TFA in H2O/MeCN) confirms salt formation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential use in drug development, particularly as an inhibitor in various biological pathways. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for further research in therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Studies indicate its effectiveness against both susceptible and drug-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. The compound's ability to disrupt bacterial cell membranes contributes to its bactericidal effects .

Anticancer Research

The inhibition of specific protein-protein interactions involved in cancer progression is another area where this compound shows promise. For instance, it has been studied as a potential inhibitor of the menin-MLL interaction, which is crucial in certain types of leukemia. This inhibition could lead to new therapeutic strategies for treating acute leukemia .

Neuropharmacological Studies

Emerging research suggests that 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate may exhibit neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. Animal model studies have indicated that modifications to the piperidine structure can enhance these effects, warranting further exploration into its use for mood disorders .

Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the compound's strong bactericidal properties against Gram-positive bacteria at low concentrations comparable to traditional antibiotics .

Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship has revealed that the presence of both the piperidine and methanesulfonyl groups is critical for enhancing biological activity. This insight is valuable for designing more effective derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Structure

- Piperidin-4-ol vs. Piperazine: The target compound and the 5-HT₁F antagonist () share a piperidin-4-ol core, which may facilitate hydrogen bonding via the hydroxyl group.

- Substituents: The target’s 4-methanesulfonylphenyl group differs from the 4-methylphenylsulfonyl group in . The methanesulfonyl group (electron-withdrawing) may influence electronic properties and binding affinity compared to methylphenylsulfonyl (bulkier, lipophilic). The 5-HT₁F antagonist () features quinolin-3-yl and naphthalen-2-yloxy substituents, which contribute to its high specificity for 5-HT₁F receptors. The target’s simpler substituent (methanesulfonylphenyl) may reduce selectivity unless optimized.

Physicochemical Properties

- Solubility : Trifluoroacetate salts (target and ) are typically more soluble in organic solvents than hydrochlorides (), aiding in formulation for in vivo studies.

Biological Activity

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate

- Molecular Formula : C14H16F3NO4S

- Molecular Weight : 351.34 g/mol

- CAS Number : 1187927-87-2

The biological activity of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate is primarily attributed to its interactions with various biological targets, including:

- Opioid Receptors : Similar piperidine derivatives have shown selective binding to opioid mu-receptors, suggesting potential analgesic properties .

- Cholinesterase Inhibition : Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease .

- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate and similar compounds.

Case Studies and Research Findings

- Opioid Receptor Studies :

-

Alzheimer's Disease :

- In a comparative study, several piperidine derivatives were tested for their ability to inhibit AChE and BuChE. The results showed that modifications similar to those in 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate could lead to enhanced inhibition, suggesting potential applications in Alzheimer's treatment .

- Anticancer Properties :

Q & A

Basic: What synthetic strategies and validation methods are recommended for synthesizing 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, including:

- Piperidine ring formation via cyclization of precursors like 4-methanesulfonylphenyl-substituted intermediates.

- Trifluoroacetate salt formation through acid-base reactions using trifluoroacetic acid.

Validation:

-

Elemental Analysis : Compare theoretical vs. experimental values for C, H, N, and S to confirm purity (e.g., deviations <0.4% as in ).

Example (similar piperidine derivative):Compound C (Theo/Found) H (Theo/Found) N (Theo/Found) FG 8032 65.66/65.53 6.89/6.81 3.83/3.75 -

HPLC-MS : Use Chromolith or Purospher® columns for high-resolution purity assessment .

Advanced: How can computational reaction design improve synthesis efficiency for derivatives?

Answer:

Adopt the ICReDD framework :

Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for piperidine ring closure).

Information Science : Extract key variables (e.g., solvent polarity, temperature) from experimental datasets to narrow optimal conditions.

Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively.

Example : For trifluoroacetate salt stability, simulate protonation states under varying pH using DFT calculations.

Basic: What spectroscopic techniques characterize the sulfonyl and trifluoroacetate groups?

Answer:

- ¹H/¹³C NMR : Identify methanesulfonyl (δ ~3.0 ppm for CH₃SO₂) and trifluoroacetate (δ ~160 ppm for CF₃ in ¹³C) .

- FT-IR : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and trifluoroacetate (C=O stretch ~1680 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing effects of the trifluoroacetate counterion .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Case Study : Discrepancies in 5-HT receptor modulation (e.g., potency variations):

Assay Design : Standardize conditions (e.g., cell lines, buffer pH) using Design of Experiments (DoE) principles .

Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl-piperidines ) to isolate methanesulfonyl’s electronic effects.

Meta-Analysis : Apply multivariate regression to correlate logP, pKa, and activity .

Basic: What are key considerations for designing in vitro biological assays?

Answer:

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) with LC-MS quantification .

- Enzyme Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic liabilities .

Advanced: How to study interactions with 5-HT receptors using structural analogs?

Answer:

Analog Synthesis : Replace methanesulfonyl with electron-withdrawing groups (e.g., 4-chloro-3-trifluoromethylphenyl ) to probe steric/electronic effects.

Docking Simulations : Use cryo-EM structures of 5-HT receptors to model binding poses (e.g., AutoDock Vina ).

Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with 5-HT receptor subtypes .

Basic: How to optimize purification of the trifluoroacetate salt?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- Ion-Exchange Chromatography : Replace trifluoroacetate with biocompatible counterions (e.g., HCl) for in vivo studies .

Advanced: What mechanistic insights guide derivatization for enhanced CNS penetration?

Answer:

- LogD Optimization : Balance lipophilicity (target logD ~2–3) via substituent engineering (e.g., fluorination ).

- P-glycoprotein Efflux : Screen derivatives in MDCK-MDR1 cells to identify low-efflux candidates .

- In Silico BBB Models : Predict blood-brain barrier permeability using Molinspiration or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.